N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95%
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Description
N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95% is 238.04121336 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-Methyl-4-oxazol-4-yl-benzenesulfonamide, also known as MFCD34168907, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It exhibits the properties of selective inhibition with different inhibition constants for different isoforms of hCAs . The inhibition constants (Ki) are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide leads to various molecular and cellular effects. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Biochemical Analysis
Biochemical Properties
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes .
Cellular Effects
The compound’s influence on cell function is primarily through its inhibitory effect on human carbonic anhydrase II . This enzyme plays a crucial role in maintaining pH balance within cells and is involved in various cellular processes such as fluid secretion, respiration, and bone resorption .
Molecular Mechanism
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide exerts its effects at the molecular level by binding to the active site of human carbonic anhydrase II, inhibiting its activity . This inhibition can lead to changes in cellular pH balance and disrupt various cellular processes .
Metabolic Pathways
The specific metabolic pathways that N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide is involved in are not well-known. It is known to interact with the enzyme human carbonic anhydrase II
Properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-15-7-12-10/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZOFRLXQPONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=COC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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